6-(Azepan-1-yl)pyridin-3-amine
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Overview
Description
“6-(Azepan-1-yl)pyridin-3-amine” is a chemical compound with the empirical formula C11H17N3 . It has a molecular weight of 191.27 g/mol . This compound is provided in solid form .
Molecular Structure Analysis
The SMILES string for “this compound” is NC1=CN=C(C=C1)N2CCCCCC2 . The InChI is 1S/C11H17N3/c12-10-5-6-11(13-9-10)14-7-3-1-2-4-8-14/h5-6,9H,1-4,7-8,12H2 .Physical and Chemical Properties Analysis
“this compound” is a solid . Unfortunately, other specific physical and chemical properties such as appearance, odor, and solubility are not available in the search results.Scientific Research Applications
Enantioselective Functionalization
Saturated aza-heterocycles like 6-(Azepan-1-yl)pyridin-3-amine are key in developing bioactive compounds and therapeutic agents. A significant application is in enantioselective functionalization. This process involves α-methylene C–H bonds of amines, including azepanes, to prepare α-arylated amines. It's crucial for drug discovery, offering high enantioselectivities and exclusive regioselectivity in various steric environments (Jain, Verma, Xia, & Yu, 2016).
Synthesis of Cyclic Amines
Another application is in the synthesis of cyclic amines. Techniques like iron-catalyzed hydrosilylation of diacids in the presence of amines allow for creating N-substituted cyclic amines, including azepanes. This method is pivotal in producing various N-alkylated and arylated cyclic amine derivatives, contributing significantly to pharmaceutical development (Wei, Netkaew, Wu, & Darcel, 2020).
Conversion from Chiral α-Amino Acids
Conversion of chiral α-amino acids to enantiomerically pure 3-amino cyclic amines, such as 3-amino pyrrolidine and 3-amino azepane, is another application. This synthesis is achieved from natural α-amino acids like L-aspartic acid, highlighting the compound's role in the production of enantiomerically pure substances (Moon & Lee, 1998).
Hydroaminoalkylation for Synthesis of N-heterocycles
The compound plays a role in hydroaminoalkylation for synthesizing α- and β-substituted N-heterocycles. This process, involving alkylated piperidines, piperazines, and azepanes, leads to the creation of various N-heterocycles crucial in pharmaceuticals (Payne et al., 2013).
Arylation of Saturated Cyclic Amines
Arylation of saturated cyclic amines, including azepanes, represents another application. It involves functionalizing these amines via transition-metal-catalyzed sp(3) C-H activation, which has emerged as a powerful method for diversifying the structures of cyclic amines, thereby enhancing their utility in various fields, especially in medicinal chemistry (Peschiulli et al., 2013).
N-Alkylation of Amines with Alcohols
The compound is involved in the N-alkylation of amines with alcohols. This catalytic reaction, using primary and secondary amines, leads to the formation of secondary and tertiary amines, which are important in various chemical and pharmaceutical applications (Chang, Nakajima, & Ozawa, 2013).
Safety and Hazards
Properties
IUPAC Name |
6-(azepan-1-yl)pyridin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c12-10-5-6-11(13-9-10)14-7-3-1-2-4-8-14/h5-6,9H,1-4,7-8,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZECTFWTIKJUJU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NC=C(C=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50588186 |
Source
|
Record name | 6-(Azepan-1-yl)pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50588186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
850040-18-5 |
Source
|
Record name | 6-(Azepan-1-yl)pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50588186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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